molecular formula C14H18ClNO2S B2463588 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine CAS No. 1390777-39-5

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine

Cat. No. B2463588
CAS RN: 1390777-39-5
M. Wt: 299.81
InChI Key: XUIVSTXRFVCDLR-UHFFFAOYSA-N
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Description

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine, also known as SR-95531 or Gabazine, is a chemical compound that is widely used in scientific research to study the function of GABA-A receptors in the brain.

Scientific Research Applications

Analytical Method Development

A study by Yang et al. (2004) developed a sensitive and specific liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative determination of a closely related compound, SCH 211803, in plasma. This method was used to support pre-clinical studies, demonstrating the compound's relevance in the development of analytical techniques for pharmacokinetic and pharmacodynamic studies (Yang et al., 2004).

Molecular Synthesis and Characterization

Research by Edetanlen-Elliot et al. (2007) on 2,4,6-Trichlorophenyl vinyl sulfonate, a structurally related molecule, highlights the compound's utility in generating functionalized alkyl sulfonamide precursors. This methodology showcases the versatility of sulfonamide-based compounds in organic synthesis and their potential applications in creating biologically relevant molecules (Edetanlen-Elliot et al., 2007).

Crystal and Molecular Structure Analysis

A study on the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone by Adamovich et al. (2017) provides insights into the biologically active compounds' structural aspects. Understanding these structural properties is crucial for designing molecules with desired biological activities (Adamovich et al., 2017).

properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-12-4-2-3-10-16(12)19(17,18)11-9-13-5-7-14(15)8-6-13/h5-9,11-12H,2-4,10H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIVSTXRFVCDLR-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)ethenesulfonyl]-2-methylpiperidine

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